- Aluminum oxide mediated C-F bond activation in trifluoromethylated arenes, Chemical Communications (Cambridge, 2016, 52(7), 1505-1508
Cas no 947-84-2 (2-Phenylbenzoic acid)
2-Phenylbenzoic acid structure
Product Name:2-Phenylbenzoic acid
Numero CAS:947-84-2
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00002463
CID:40390
PubChem ID:87575028
Update Time:2023-11-20
2-Phenylbenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Biphenylcarboxylic acid
- 2-Biphenylcarboxylic acid2
- (2R,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- [1,1'-Biphenyl]-2-carboxylic acid
- 1,1'-Biphenyl-2-carboxylic acid
- 2-Phenylbenzoic acid
- Biphenyl-2-carboxylic Acid
- 2-Biphenylbenzoicacid
- 2-Biphenylcarboxylic
- 2-Carboxybiphenyl
- 2-CARBOXYDIPHENYL
- o-phenylbenzoic acid
- Phthaladehydic acid
- RARECHEM AL BE 0859
- Biphenylcarboxylic acid
- (1,1'-Biphenyl)carboxylic acid
- Diphenyl-2-carboxylic acid
- [1,1'-Biphenyl]carboxylic acid
- ILYSAKHOYBPSPC-UHFFFAOYSA-N
- phenylbenzoic acid
- PubChem9489
- 2-phenyl-benzoic acid
- 2-phenyl benzoic acid
- biphenyl carboxylic acid
- Biphen
- 2-Biphenylcarboxylic acid (7CI, 8CI)
- 1-Biphenyl-2-carboxylic acid
- 4′-Isopropylcarbonylbiphenyl-2-carboxylic acid
- NSC 76051
-
- MDL: MFCD00002463
- Inchi: 1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15)
- Chiave InChI: ILYSAKHOYBPSPC-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(C2C=CC=CC=2)=CC=CC=1)O
- BRN: 974075
Proprietà calcolate
- Massa esatta: 198.06800
- Massa monoisotopica: 198.068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 219
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.9
- Superficie polare topologica: 37.3
Proprietà sperimentali
- Colore/forma: Polvere cristallina bianca
- Densità: 1.1184 (rough estimate)
- Punto di fusione: 111.0 to 114.0 deg-C
- Punto di ebollizione: 344°C(lit.)
- Punto di infiammabilità: 343-344℃
- Indice di rifrazione: 1.5954 (estimate)
- Coefficiente di ripartizione dell'acqua: Insolubile
- PSA: 37.30000
- LogP: 3.05180
- pka: 3.46(at 25℃)
- Solubilità: Insolubile in acqua
2-Phenylbenzoic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36-S37/39-S37
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Sealed in dry,Room Temperature
2-Phenylbenzoic acid Dati doganali
- CODICE SA:2916391000
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-Phenylbenzoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B34702-5G |
2-Phenylbenzoic acid |
947-84-2 | 98% | 5G |
¥216.91 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B34702-25G |
2-Phenylbenzoic acid |
947-84-2 | 98% | 25G |
¥674.61 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830817-500g |
2-Biphenylcarboxylic acid |
947-84-2 | 97% | 500g |
1,015.00 | 2021-05-17 | |
| TRC | B397850-5g |
Biphenyl-2-carboxylic Acid |
947-84-2 | 5g |
$ 125.00 | 2022-06-07 | ||
| TRC | B397850-50g |
Biphenyl-2-carboxylic Acid |
947-84-2 | 50g |
$ 260.00 | 2022-06-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-500G |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 500g |
¥887.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-100G |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 100g |
¥193.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-5g |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 5g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152473-25G |
2-Phenylbenzoic acid |
947-84-2 | >98.0%(HPLC) | 25g |
¥61.90 | 2023-09-04 | |
| Apollo Scientific | OR30973-50g |
Biphenyl-2-carboxylic acid |
947-84-2 | 50g |
£80.00 | 2023-09-01 |
2-Phenylbenzoic acid Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Methanol , Sodium hydride Solvents: Toluene
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Hexamethylphosphoramide
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Convenient synthesis of biphenyl-2-carboxylic acids via the nucleophilic aromatic substitution reaction of 2-methoxybenzoates with aryl Grignard reagents, Bulletin of the Chemical Society of Japan, 1993, 66(10), 3034-40
Metodo di produzione 3
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium methoxide Catalysts: (SP-4-1)-Dibromobis[methyl 6-deoxy-6-(3-ethyl-2,3-dihydro-1H-imidazol-1-yl-κC2)-… Solvents: Water ; 15 h, 100 °C
Riferimento
- Glucopyranoside-Incorporated N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II): Efficient Water-Soluble Suzuki-Miyaura Coupling Palladium(II) Catalysts, Organometallics, 2010, 29(22), 5959-5971
Metodo di produzione 6
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Calcium hydroxide , Magnesium hydroxide , Potassium hydroxide , Barium hydroxide Catalysts: L-Arginine (modified with carbon-coated iron oxide) , Iron oxide (Fe3O4) (carbon-coated, modified with arginine) , Palladium , Carbon , Copper Solvents: Water ; 1.5 h, rt
Riferimento
- Highly dispersed copper/ppm palladium nanoparticles as novel magnetically recoverable catalyst for Suzuki reaction under aqueous conditions at room temperature, Applied Organometallic Chemistry, 2017, 31(11),
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 24 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C-H Bond Activation, Journal of Organic Chemistry, 2012, 77(7), 3341-3347
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1892526-21-4 Solvents: Polyethylene glycol ; 16 min, 90 °C
Riferimento
- Bis[(2-methylacetatobenzyl)tri(p-tolyl)phosphonium]hexabromodipalladate(II); synthesis, characterization, structural study and application as a retrievable heterogeneous catalyst for the amination of aryl halides and Stille cross-coupling reaction, Inorganica Chimica Acta, 2016, 446, 97-102
Metodo di produzione 10
Metodo di produzione 11
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: Palladium diacetate , Poly(oxy-1,2-ethanediyl), α-[2-(diphenylphosphino)ethyl]-ω-methoxy- Solvents: Water ; 30 min, rt
1.2 Reagents: Triethylamine ; 60 min, rt
1.2 Reagents: Triethylamine ; 60 min, rt
Riferimento
- Process for preparation of biaryl compounds via Suzuki cross-coupling reaction in water, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , N-(2-Methylphenyl)-P,P-diphenylphosphinous amide Solvents: Tetrahydrofuran ; 48 h, reflux
Riferimento
- Preparation of phosphoramide-transition metal complex catalysts and application in formation of C-C and C-N bond, China, , ,
Metodo di produzione 15
Metodo di produzione 16
Metodo di produzione 17
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; rt; 8 h, 80 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, 100 °C
1.3 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 8 h, 70 °C; 70 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Mechanochemical-Cascaded C-N Cross-Coupling and Halogenation Using N-Bromo- and N-Chlorosuccinimide as Bifunctional Reagents, Journal of Organic Chemistry, 2021, 86(20), 14144-14159
Metodo di produzione 19
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 2-Hydroxy-3-(trimethylammonio)propyl cellulose ether chloride Solvents: Dimethylformamide ; 4 h, 110 °C
Riferimento
- Cationic cellulose nanofibrils as a green support of palladium nanoparticles: catalyst evaluation in Suzuki reactions, Cellulose (Dordrecht, 2018, 25(12), 6963-6975
2-Phenylbenzoic acid Raw materials
- o-Iodobenzoic acid
- Phenylboronic acid
- [1,1'-Biphenyl]-2-carboxylic acid, 2,6-bis(1,1-dimethylethyl)-4-methylphenyl ester
- 2-Bromobenzoic acid
- 2-Phenylbenzamide
- 2-(Trifluoromethyl)biphenyl
- Chlorotriphenylstannane
- 9-Fluorenone
2-Phenylbenzoic acid Preparation Products
2-Phenylbenzoic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:947-84-2)2-Phenylbenzoic acid
Numero d'ordine:A850878
Stato delle scorte:in Stock
Quantità:500g/1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:33
Prezzo ($):167.0/285.0
Email:sales@amadischem.com
2-Phenylbenzoic acid Letteratura correlata
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:947-84-2)2-Phenylbenzoic acid
Purezza:99%/99%
Quantità:500g/1kg
Prezzo ($):167.0/285.0